Cas no 7731-08-0 (4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl- (9CI))
![4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl- (9CI) structure](https://it.kuujia.com/scimg/cas/7731-08-0x500.png)
7731-08-0 structure
Nome del prodotto:4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl- (9CI)
4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl- (9CI)
- 3-(2,5-Dimethoxy-3,4-methylenedioxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-8,8-dimethylpyrano[2,3-f]chromen-4-one
- 3-(4,7-Dimethoxy-benzo[1,3]dioxol-5-yl)-8,8-dimethyl-8H-pyrano[2,3-f]chromen-4-on
- 3-(4,7-dimethoxy-benzo[1,3]dioxol-5-yl)-8,8-dimethyl-8H-pyrano[2,3-f]chromen-4-one
- AC1L8AJZ
- Ferrugone
- FERRUGONE (B655794K101)
- NSC290496
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl-4h,8h-benzo[1,2-b:3,4-b']dipyran-4-one
- 7731-08-0
- LMPK12050077
- DTXSID60314958
- NSC-290496
-
- Inchi: InChI=1S/C23H20O7/c1-23(2)8-7-12-16(30-23)6-5-13-18(24)15(10-27-19(12)13)14-9-17(25-3)21-22(20(14)26-4)29-11-28-21/h5-10H,11H2,1-4H3
- Chiave InChI: RSVWXUPJBWWEJY-UHFFFAOYSA-N
- Sorrisi: CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC(=C5C(=C4OC)OCO5)OC)C
Proprietà calcolate
- Massa esatta: 408.1209
- Massa monoisotopica: 408.121
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 30
- Conta legami ruotabili: 3
- Complessità: 744
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 72.4Ų
Proprietà sperimentali
- Densità: 1.325
- Punto di ebollizione: 591.2°C at 760 mmHg
- Punto di infiammabilità: 258.3°C
- Indice di rifrazione: 1.607
- PSA: 72.45
- LogP: 4.39010
4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl- (9CI) Letteratura correlata
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
4. Book reviews
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
7731-08-0 (4H,8H-Benzo[1,2-b:3,4-b']dipyran-4-one,3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl- (9CI)) Prodotti correlati
- 129280-33-7(4H-1-Benzopyran-4-one,5,7-dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-)
- 53947-92-5(Corylin)
- 66056-30-2(Licoisoflavone B)
- 60297-37-2(Auriculasin)
- 572-03-2(Pomiferin)
- 34086-50-5(Alpinumisoflavone)
- 60008-02-8(Glabrone)
- 1704980-36-8(Propanoic acid, 2-(aminooxy)-, methyl ester, (2S)-)
- 1419604-25-3(6-{(2-methoxyethyl)aminomethyl}pyridin-3-amine)
- 2137620-65-4(5-(oxolan-2-yl)-1,2-oxazol-3-ylmethanethiol)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
